N-Benzyldefluoroparoxetine is a chemical compound derived from paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is characterized by the presence of a benzylic group and a defluorinated moiety, which may influence its pharmacological properties and interactions. The compound's exploration is primarily in the context of medicinal chemistry and pharmacology, particularly concerning its potential therapeutic applications.
N-Benzyldefluoroparoxetine is synthesized from paroxetine through various chemical modifications. Paroxetine itself is synthesized from 4-fluorobenzene and other reagents in a multi-step process that involves the formation of key intermediates. The modification to create N-Benzyldefluoroparoxetine involves the substitution of the fluorine atom and the introduction of a benzyl group.
N-Benzyldefluoroparoxetine falls under the category of organic compounds, specifically as an aromatic compound due to its benzyl group. It is classified as a psychoactive drug due to its potential effects on the central nervous system, similar to other SSRIs.
The synthesis of N-Benzyldefluoroparoxetine can be achieved through several methods, including:
The synthesis typically involves:
N-Benzyldefluoroparoxetine has a complex molecular structure characterized by:
The molecular formula can be represented as CHFNO.
N-Benzyldefluoroparoxetine can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated under controlled laboratory conditions, with specific attention paid to temperature, solvent choice, and reaction time to optimize yield and purity.
N-Benzyldefluoroparoxetine likely exerts its pharmacological effects through mechanisms similar to those of paroxetine:
Studies indicate that modifications to paroxetine's structure can influence binding affinity and selectivity for serotonin receptors, which could lead to variations in therapeutic efficacy and side effects.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the identity and purity of N-Benzyldefluoroparoxetine.
N-Benzyldefluoroparoxetine is primarily investigated for its potential applications in:
Research into this compound contributes valuable insights into drug design and therapeutic strategies for mental health conditions, reflecting ongoing efforts in medicinal chemistry.
The development of selective serotonin reuptake inhibitors (SSRIs) revolutionized depression treatment by improving the safety and tolerability profile compared to first-generation tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). Paroxetine, patented in 1975 and FDA-approved in 1992, emerged as a potent SSRI characterized by a piperidine scaffold with a fluorophenyl group and methylenedioxy benzyl moiety. Its high selectivity for the serotonin transporter (SERT) established it as a benchmark for depression pharmacotherapy [2] [5] [7].
Table 1: Key SSRIs and Their Structural Features
Compound | Core Structure | Notable Modifications |
---|---|---|
Paroxetine | Piperidine | Fluorophenyl, benzodioxolyl |
Fluoxetine | Phenoxypropylamine | Trifluoromethylphenoxy |
N-Benzyldefluoroparoxetine | Piperidine | Phenyl (vs. fluorophenyl), N-benzyl |
N-Benzyldefluoroparoxetine (systematic name: (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride) is characterized by two strategic modifications to the parent paroxetine molecule:
The synthesis typically involves reductive alkylation of defluoroparoxetine (CAS 1322626-23-2) with benzyl chloride or bromide under basic conditions, followed by hydrochloride salt formation to enhance stability [10]. The resulting structure alters electron distribution and steric bulk:
Table 2: Structural Comparison of Paroxetine and Its Derivatives
Parameter | Paroxetine | Defluoroparoxetine | N-Benzyldefluoroparoxetine |
---|---|---|---|
Aryl Substituent | 4-Fluorophenyl | Phenyl | Phenyl |
N-Substituent | H | H | Benzyl |
CAS (HCl Salt) | 78246-49-8 | 1322626-23-2 | 105813-39-6 |
Molecular Weight | 374.84 g/mol | 347.84 g/mol | 437.96 g/mol |
Defluorination Rationale
Fluorine in paroxetine enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, it contributes to:
Defluorination (yielding CAS 1322626-23-2) tests hypotheses that hydrophobicity, rather than halogen bonding, dominates paroxetine’s SERT interactions. Preliminary studies suggest defluorinated analogs retain ~60–80% of paroxetine’s in vitro SERT inhibition, implying the phenyl ring maintains van der Waals contacts within the transporter’s hydrophobic pocket [4] [10].
Benzylation Rationale
N-Benzylation addresses two constraints of the parent piperidine:
Adding a benzyl group:
Research Applications
N-Benzyldefluoroparoxetine is primarily used as:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: